- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate, Synlett, 2023, 34(1), 57-62

Cas no 597-82-0 (Triphenyl Phosphorothioate)

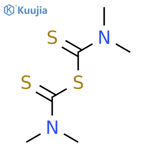

Triphenyl Phosphorothioate structure

商品名:Triphenyl Phosphorothioate

Triphenyl Phosphorothioate 化学的及び物理的性質

名前と識別子

-

- Phosphorothioic acid,O,O,O-triphenyl ester

- TRIPHENYL PHOSPHOROTHIONATE

- O,O,O-triphenyl phosphorothioate

- O,O,O-Triphenylthiophosphat

- O,O,O-triphenylthiophosphate

- thiophosphoric acid O,O',O''-triphenyl ester

- thiophosphoric acid tri-O-phenyl ester

- Thiophosphoric acid triphenyl ester

- Thiophosphorsaeure-O,O',O''-triphenylester

- Triphenoxyphosphine sulfide

- triphenyl phosphorothioate

- TRIPHENYLTHIOPHOSPHATE

- tris(O-phenyl)phosphorothionate

- tris(phenoxy)-thioxo-phosphorane

- NSC 57867

- T 309

- T 309 (antiwear additive)

- Irgalube TPPT

- Triphenyl thiophosphate

- Phosphorothioic acid, O,O,O-triphenyl ester

- O,O,O-Triphenyl thiophosphate

- TRIPHENYLPHOSPHOROTHIONATE

- O,O,O-Triphenylphosphorothioate

- Phenyl phosphorothioate, (PhO)3PS

- VH6AV8E2IT

- triphenylthiophosphat

- Tris(phenoxy)-sulfanylidenephosphorane

- tri

- Oprea1_359101

- SCHEMBL40604

- NCIOpen2_007475

- CCG-2159

- UNII-VH6AV8E2IT

- CS-0362566

- NSC-57867

- DTXSID4029191

- O,O-Triphenyl thiophosphate

- AI3-08872

- EC 209-909-9

- TRIPHENYLPHOSPHOROTHIOATE, O,O,O-

- Phosphorothioic acid,O,O-triphenyl ester

- 27214-25-1

- EINECS 209-909-9

- triphenoxy(sulfanylidene)-lambda5-phosphane

- NS00002899

- W-105301

- NSC57867

- CBDivE_013862

- Q27291831

- D97191

- 597-82-0

- O,O-Triphenylphosphorothioate

- AKOS028110142

- IKXFIBBKEARMLL-UHFFFAOYSA-N

- Triphenyl Phosphorothioate

-

- MDL: MFCD00401249

- インチ: 1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H

- InChIKey: IKXFIBBKEARMLL-UHFFFAOYSA-N

- ほほえんだ: S=P(OC1C([H])=C([H])C([H])=C([H])C=1[H])(OC1C([H])=C([H])C([H])=C([H])C=1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 342.04800

- どういたいしつりょう: 342.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.3

- トポロジー分子極性表面積: 59.8

じっけんとくせい

- 密度みつど: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 53 ºC

- ふってん: 432.1°Cat760mmHg

- フラッシュポイント: 215.1°C

- 屈折率: 1.639

- ようかいど: Insuluble (1.7E-3 g/L) (25 ºC),

- PSA: 69.59000

- LogP: 6.09850

Triphenyl Phosphorothioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D146180-500g |

TRIPHENYLPHOSPHOROTHIONATE |

597-82-0 | 98% | 500g |

$695 | 2024-08-03 | |

| TRC | T809005-250mg |

Triphenyl Phosphorothioate |

597-82-0 | 250mg |

$ 850.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D146180-100g |

TRIPHENYLPHOSPHOROTHIONATE |

597-82-0 | 98% | 100g |

$295 | 2024-08-03 | |

| 1PlusChem | 1P003AZZ-5g |

Triphenyl Phosphorothionate |

597-82-0 | 95% | 5g |

$79.00 | 2024-04-22 | |

| 1PlusChem | 1P003AZZ-25g |

Triphenyl Phosphorothionate |

597-82-0 | 95% | 25g |

$185.00 | 2024-04-22 | |

| Aaron | AR003B8B-100g |

Triphenyl Phosphorothionate |

597-82-0 | 98% | 100g |

$10.00 | 2025-01-22 | |

| A2B Chem LLC | AB53423-25g |

Triphenyl Phosphorothionate |

597-82-0 | 95% | 25g |

$160.00 | 2024-04-19 | |

| Aaron | AR003B8B-1g |

Triphenyl Phosphorothionate |

597-82-0 | 98% | 1g |

$3.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D146180-100g |

TRIPHENYLPHOSPHOROTHIONATE |

597-82-0 | 98% | 100g |

$295 | 2025-02-24 | |

| TRC | T809005-50mg |

Triphenyl Phosphorothioate |

597-82-0 | 50mg |

$ 190.00 | 2023-09-05 |

Triphenyl Phosphorothioate 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

リファレンス

Triphenyl Phosphorothioate Preparation Products

597-82-0 (Triphenyl Phosphorothioate) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬